molecular formula C10H7F5O3 B6188263 3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid CAS No. 2490233-72-0

3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B6188263
CAS No.: 2490233-72-0
M. Wt: 270.2
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Description

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a 2,2-difluoroethoxy (-OCH₂CF₂) substituent at the 3-position of the aromatic ring. The molecule combines strong electron-withdrawing groups (CF₃ and F) with an ether linkage, which enhances its metabolic stability and lipophilicity. This compound is structurally related to herbicides such as penoxsulam, a sulfonamide derivative used in aquatic weed control . Its fluorine-rich design aligns with modern agrochemical trends, where fluorination improves bioavailability and resistance to enzymatic degradation .

Properties

CAS No.

2490233-72-0

Molecular Formula

C10H7F5O3

Molecular Weight

270.2

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. This can result in the modulation of enzyme activity or the inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of 3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference ID
This compound -OCH₂CF₂ (3), -CF₃ (5) C₁₀H₇F₅O₃ 270.16 Herbicide intermediate; structural analog of penoxsulam
3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid -Cl (2), -CF₃ (4) on phenoxy group C₁₄H₈ClF₃O₃ 328.66 Potential agrochemical use; higher Cl stability vs. F
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid -S-C₆H₄F (3), -CF₃ (5) C₁₄H₈F₄O₂S 316.27 Synthetic intermediate; thioether enhances π-π stacking
2-Fluoro-5-(trifluoromethyl)benzoic acid -F (2), -CF₃ (5) C₈H₄F₄O₂ 208.11 Organic synthesis; simpler backbone for SAR studies
3-Nitro-5-(trifluoromethyl)benzoic acid -NO₂ (3), -CF₃ (5) C₈H₄F₃NO₄ 235.12 High acidity (pKa ~1.5); used in coordination chemistry
Penoxsulam Sulfonamide + triazolo-pyrimidine C₁₆H₁₄F₅N₅O₅S 483.37 Commercial herbicide (aquatic weeds)

Key Findings

Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) and difluoroethoxy (-OCH₂CF₂) in the target compound enhance acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, improving solubility in basic media . Nitro-substituted analogs (e.g., 3-nitro-5-(trifluoromethyl)benzoic acid) exhibit stronger electron withdrawal (pKa ~1.5) but lower photostability .

Biological Activity: The difluoroethoxy group in the target compound mimics the sulfonamide linker in penoxsulam, enabling similar herbicidal action via acetolactate synthase (ALS) inhibition . Thioether-containing analogs (e.g., 2-[(3-fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid) show enhanced binding to hydrophobic enzyme pockets due to sulfur’s polarizability .

Metabolic Stability: Fluorine substitution reduces oxidative metabolism. For example, 2-fluoro-5-(trifluoromethyl)benzoic acid shows a 50% longer half-life in vivo compared to non-fluorinated benzoic acids .

Synthetic Utility :

  • Brominated analogs (e.g., 2-bromo-5-(trifluoromethyl)benzoic acid) serve as intermediates for cross-coupling reactions, whereas the target compound’s ether linkage limits such reactivity .

Biological Activity

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which enhance its lipophilicity and binding affinity, making it a valuable scaffold in drug discovery.

  • Molecular Formula : C₉H₈F₅O₂
  • Molecular Weight : 236.60 g/mol
  • CAS Number : 1373865-81-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent and its role in inhibiting specific biological pathways.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of trifluoromethylbenzoic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The anti-inflammatory effects are attributed to the modulation of prostaglandin synthesis.

Case Study: COX Inhibition

A study by Hansa et al. (2021) demonstrated that certain trifluoromethylbenzoic acid derivatives exhibited potent inhibition against COX-1 and COX-2 enzymes, suggesting that this compound may share similar mechanisms of action. The inhibition constants (IC₅₀ values) for these compounds ranged from 0.1 to 1.0 µM, indicating strong potency against these targets .

Antibacterial Activity

Another area of interest is the antibacterial activity of fluorinated benzoic acids. Research has shown that these compounds can act as effective agents against Gram-positive bacteria.

Table: Antibacterial Activity of Related Compounds

Compound NameActivity AgainstIC₅₀ (µM)
3-Fluoro-5-(trifluoromethyl)benzoic acidStaphylococcus aureus0.22
This compoundBacillus subtilisTBD
4-(Trifluoromethyl)benzoic acidEscherichia coliTBD

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Disruption of Bacterial Membrane Integrity : Fluorinated compounds can disrupt bacterial membranes, leading to cell lysis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate that fluorinated benzoic acids undergo significant metabolic transformations, often involving glucuronidation and sulfation pathways.

Table: Metabolic Pathways

Compound NameMajor MetabolitesExcretion Route
3-Fluoro-5-(trifluoromethyl)benzoic acidGlucuronides, SulfatesUrine
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification, analogous to methods used for structurally similar benzoic acids. For example, reacting 5-(trifluoromethyl)-2-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates ether bond formation. Optimal yields (~65–75%) are achieved under reflux conditions (80–100°C) with anhydrous solvents like THF or DCM. Side products, such as unreacted starting materials or over-alkylated derivatives, can be minimized by controlling stoichiometry (1:1.2 molar ratio of phenol to alcohol) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR):

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 4.6–4.8 ppm (difluoroethoxy –OCH₂CF₂H).
  • ¹⁹F NMR : Distinct signals for trifluoromethyl (–CF₃, δ -62 to -64 ppm) and difluoroethoxy (–OCH₂CF₂H, δ -120 to -125 ppm).
    Mass spectrometry (HRMS-ESI) confirms molecular weight (theoretical m/z: 298.04) .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers with <1% DMSO to avoid cytotoxicity. Precipitation issues in aqueous media can be mitigated by sonication or co-solvents like cyclodextrins .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and difluoroethoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl (–CF₃) group activates the benzene ring for NAS at the meta position, while the difluoroethoxy (–OCH₂CF₂H) substituent provides steric hindrance, directing reactions to the para position. Computational studies (DFT calculations at the B3LYP/6-31G* level) reveal reduced electron density at C-4 (para to –CF₃), favoring reactions with soft nucleophiles like thiols or amines. Experimental validation via kinetic monitoring (e.g., UV-Vis spectroscopy) is advised to resolve contradictions in regioselectivity reported for similar fluorinated benzoic acids .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Inconsistent IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms) may arise from assay-specific conditions. Standardize protocols by:

  • Using recombinant enzymes with identical purity levels.
  • Controlling ionic strength (e.g., 150 mM NaCl) and pH (7.4 ± 0.1).
  • Validating results with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays). Cross-reference with structural analogs (e.g., 3-chloro-5-(trifluoromethoxy)benzoic acid) to identify substituent-specific trends .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism. The difluoroethoxy group is prone to oxidative defluorination by CYP3A4, generating reactive aldehydes. Molecular docking (AutoDock Vina) into CYP3A4’s active site (PDB: 1TQN) identifies key interactions (e.g., hydrogen bonding with Arg105). Validate predictions with in vitro microsomal stability assays and LC-MS/MS metabolite profiling .

Q. What experimental designs assess environmental persistence and ecotoxicological impacts?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:

  • Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days) and monitor degradation via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; measure half-life using first-order kinetics.
  • Ecotoxicology : Use Daphnia magna (48-h LC₅₀) and Aliivibrio fischeri (30-min bioluminescence inhibition) assays. Correlate results with quantitative structure-activity relationship (QSAR) models .

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